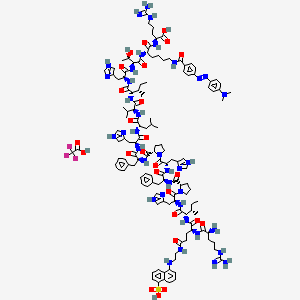
Alpha-ketoisocaproic acid-13C2 (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-ketoisocaproic acid-13C2 (sodium) is a stable isotope-labeled compound. It is the sodium salt of alpha-ketoisocaproic acid, where two carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research, particularly in metabolic studies and drug development processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-ketoisocaproic acid-13C2 (sodium) involves the incorporation of carbon-13 isotopes into the alpha-ketoisocaproic acid molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in organic synthesis. The reaction conditions typically involve controlled environments to ensure the stability and purity of the labeled compound .
Industrial Production Methods
Industrial production of alpha-ketoisocaproic acid-13C2 (sodium) involves large-scale synthesis using labeled carbon sources. The process includes multiple steps of purification to achieve high purity levels, often exceeding 98%. The compound is then converted to its sodium salt form for stability and ease of use in research applications .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-ketoisocaproic acid-13C2 (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized products.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of alpha-ketoisocaproic acid, such as alcohols, acids, and substituted compounds. These products are often used in further research and development processes .
Wissenschaftliche Forschungsanwendungen
Alpha-ketoisocaproic acid-13C2 (sodium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.
Biology: Helps in studying metabolic flux and enzyme activities.
Medicine: Used in drug development to study pharmacokinetics and pharmacodynamics.
Industry: Applied in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of alpha-ketoisocaproic acid-13C2 (sodium) involves its role as a metabolic intermediate. It participates in various biochemical pathways, acting as a substrate for enzymes involved in amino acid metabolism. The labeled carbon atoms allow researchers to trace the compound’s path through metabolic processes, providing insights into its effects and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Alpha-ketoisocaproic acid
- Alpha-ketoisovaleric acid
- Alpha-ketoisoleucine
- Phenylpyruvic acid
Uniqueness
Alpha-ketoisocaproic acid-13C2 (sodium) is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. This feature distinguishes it from other similar compounds that do not have labeled isotopes .
Eigenschaften
Molekularformel |
C6H10NaO3 |
|---|---|
Molekulargewicht |
155.12 g/mol |
InChI |
InChI=1S/C6H10O3.Na/c1-4(2)3-5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/i5+1,6+1; |
InChI-Schlüssel |
NVPLKQSQRQOWCP-IGQLHDOCSA-N |
Isomerische SMILES |
CC(C)C[13C](=O)[13C](=O)O.[Na] |
Kanonische SMILES |
CC(C)CC(=O)C(=O)O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















